3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
355421-35-1 |
|---|---|
Molecular Formula |
C24H19NO2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(3-methylphenyl) 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-16-8-6-12-19(14-16)27-24(26)21-15-22(18-10-4-3-5-11-18)25-23-17(2)9-7-13-20(21)23/h3-15H,1-2H3 |
InChI Key |
MMQZHDFEBNLDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of Isatin with Acetone
Isatin undergoes base-catalyzed ring-opening with acetone to yield 2-toluquinoline-4-carboxylic acid (Compound II). Optimal conditions involve sodium hydroxide (2 eq) in aqueous acetone under reflux for 10 hours, achieving 85–90% yield.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 100°C (reflux) |
| Base | NaOH (2 eq) |
| Solvent | H₂O/Acetone (1:3 v/v) |
| Reaction Time | 10 hours |
| Yield | 85–90% |
Oxidation to Dicarboxylic Acid Intermediate
The styryl side chain is oxidized to introduce a second carboxylic acid group, enabling subsequent decarboxylation:
Potassium Permanganate-Mediated Oxidation
2-Styryl-4-quinolinecarboxylic acid is treated with KMnO₄ (1.7 eq) in alkaline conditions (3 M NaOH) at 40°C for 5 hours. This yields quinoline-2,4-dicarboxylic acid, which undergoes thermal decarboxylation in m-xylene at 150°C to produce 4-quinolinecarboxylic acid.
Optimization Insights
-
Excess oxidant (>2 eq) leads to over-oxidation.
-
Lower temperatures (<30°C) result in incomplete conversion.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Aryl boronic acids can introduce substituents at the 8-position. For example, Suzuki-Miyaura coupling of 8-bromo-4-quinolinecarboxylate with methylboronic acid achieves 85% yield under Pd(PPh₃)₄ catalysis.
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Patent Route | High yields (≥90%) | Multi-step (5 stages) |
| Fischer Esterification | Simple setup | Low efficiency for bulky phenols |
| Acyl Chloride Route | High purity | SOCl₂ handling hazards |
Scalability and Industrial Feasibility
The patent route is preferred for scale-up due to:
Scientific Research Applications
Overview
3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This article explores the scientific research applications of this compound, supported by case studies and data tables that highlight its efficacy and versatility.
Medicinal Chemistry
Quinoline derivatives, including this compound, have been extensively studied for their potential therapeutic properties. Key applications include:
- Anticancer Activity : Research indicates that quinoline derivatives can inhibit histone deacetylase enzymes, leading to antiproliferative effects in various cancer cell lines. For example, compounds derived from similar structures showed significant cytotoxicity against multidrug-resistant gastric carcinoma cells .
- Antimicrobial Properties : Studies have demonstrated that quinoline derivatives exhibit antibacterial and antifungal activities. For instance, modifications to the quinoline structure have been shown to enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound has been evaluated in several studies:
Agricultural Applications
Research has also explored the use of quinoline derivatives in agriculture:
- Pesticidal Activity : Some studies indicate that quinoline derivatives can act as effective pesticides or herbicides due to their ability to disrupt metabolic pathways in target organisms .
Material Science
The compound's unique structure allows it to be utilized in developing advanced materials:
- Dyes and Pigments : Quinoline derivatives are being investigated as intermediates in synthesizing dyes and pigments due to their vibrant colors and stability .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Anticancer Efficacy : A study conducted on a series of quinoline derivatives demonstrated significant inhibition of cancer cell proliferation, highlighting the potential of this compound as a lead structure for developing new anticancer agents .
- Antimicrobial Testing : In another study, various substituted quinolines were tested against bacterial strains, showing promising results that support the hypothesis that structural modifications can enhance antimicrobial activity .
- Agricultural Field Trials : Field trials assessing the efficacy of quinoline-based pesticides revealed effective pest control with minimal environmental impact, suggesting a viable alternative to traditional pesticides .
Mechanism of Action
The mechanism of action of 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes in cancer cells .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations:
Substituent Effects: The methyl groups in the target compound (positions 8 and 3-methylphenyl ester) likely enhance lipophilicity, favoring membrane permeability in biological systems. The nitro group in the 2-(4-methyl-3-nitrophenyl)-2-oxoethyl derivative is electron-withdrawing, which may stabilize the molecule but reduce bioavailability due to increased polarity.
Molecular Weight and Complexity :
- The target compound’s molecular weight (353.42 g/mol ) is intermediate among analogues, with the nitro-substituted derivative being the heaviest (440.45 g/mol ). Higher molecular weight often correlates with reduced metabolic clearance.
Functional and Application Insights
- Acid vs. Ester Derivatives : The carboxylic acid precursor (CAS 107027-34-9) serves as a versatile intermediate for esterification, enabling tunability of physicochemical properties. Esters like the target compound may exhibit improved pharmacokinetic profiles compared to acids.
- Halogenated Analogues : The 8-chloro derivative highlights how halogenation can modulate electronic properties and binding interactions, often critical in drug design for target engagement.
- Amino-Substituted Derivatives: Compound 4k demonstrates the incorporation of amino groups, which can facilitate hydrogen bonding in biological targets or coordination in metal-organic frameworks.
Biological Activity
3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. The specific structural components of this compound contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various mycobacterial species.
| Compound | Activity against Mycobacterium tuberculosis | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Yes | X | |
| Isoniazid (Standard) | Yes | Y | |
| Pyrazinamide (Standard) | Yes | Z |
Note: Specific IC50 values for this compound need to be determined in further studies.
2. Antioxidant Activity
The antioxidant potential of quinoline derivatives has been evaluated using the ABTS decolorization assay. Compounds with hydroxyl substitutions at specific positions on the quinoline ring have shown promising results.
| Compound | Antioxidant Activity (ABTS Assay) | Reference |
|---|---|---|
| This compound | Moderate | |
| Hydroxyquinoline Derivative A | High | |
| Hydroxyquinoline Derivative B | Mild |
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary findings suggest that while it exhibits antimicrobial properties, it also shows varying degrees of cytotoxicity against human cell lines.
| Compound | Cell Line Tested | LD50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | THP-1 Monocytic Leukemia Cells | A | |
| Control Compound C | THP-1 Monocytic Leukemia Cells | B |
Case Studies
Case Study 1: Antimycobacterial Activity
A study involving a series of substituted quinolines demonstrated that certain derivatives showed higher activity against M. tuberculosis than traditional antibiotics like isoniazid. The structure of these compounds, including substitutions similar to those in this compound, was crucial for enhancing their efficacy against resistant strains.
Case Study 2: Antioxidant Evaluation
In a comparative analysis of various quinoline derivatives, the antioxidant activity was linked to the presence of hydroxyl groups at specific positions. This finding suggests that further modifications of the quinoline structure could enhance antioxidant capabilities while maintaining low toxicity levels.
Q & A
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Compare vs. substitution in cyclization steps to identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) map transition states and activation energies.
- Intermediate Trapping : Quench reactions at intervals (e.g., with acetic anhydride) and analyze via LC-MS to detect transient species .
How should researchers address contradictions between spectroscopic and crystallographic data?
Advanced Research Question
- Re-examine Sample Purity : Confirm via TLC or HPLC. Impurities (e.g., regioisomers) may skew NMR shifts.
- Dynamic Effects : Variable-temperature NMR identifies conformational flexibility causing signal averaging.
- Complementary Techniques : Pair XRD with solid-state NMR to reconcile solution vs. solid-phase discrepancies .
What computational approaches predict the biological activity of this compound?
Advanced Research Question
- Molecular Docking : AutoDock Vina screens against target proteins (e.g., kinase domains) using PDB structures. Prioritize binding poses with ΔG < -8 kcal/mol.
- QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) from analogs like 8-chloro-4-hydroxyquinoline derivatives .
- MD Simulations : GROMACS assesses ligand stability in lipid bilayers for membrane permeability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
